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4-Bromo-2-(methylsulfanyl)pyridine
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Description
4-Bromo-2-(methylsulfanyl)pyridine is a useful research compound. Its molecular formula is C6H6BrNS and its molecular weight is 204.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-(methylsulfanyl)pyridine serves as a vital building block for synthesizing bioactive molecules. Its unique structure allows it to interact with various biological targets, making it valuable in drug development.
Antimicrobial Activity
Research has indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives demonstrate high inhibition rates against pathogens such as Escherichia coli and Staphylococcus aureus .
Compound | Antimicrobial Activity (%) |
---|---|
This compound | High (specific values vary) |
Other Pyridine Derivatives | Moderate to High |
Anti-Thrombolytic Activity
Pyridine derivatives have also been investigated for their anti-thrombolytic properties. A study highlighted that specific derivatives exhibited up to 41.32% lysis against clot formation in human blood, suggesting potential therapeutic applications in treating thrombotic disorders .
Organic Synthesis
This compound is utilized as an intermediate in various organic synthesis reactions, particularly in the development of complex molecules through cross-coupling methods.
Synthesis of Novel Compounds
The compound can be employed in palladium-catalyzed reactions to synthesize a range of novel pyridine-based derivatives. For example, optimized synthetic routes have been developed that enhance yield and reduce environmental impact .
Reaction Type | Yield (%) | Notes |
---|---|---|
Suzuki Coupling | Up to 29.4% | Avoids palladium catalyst |
Other Cross-Couplings | Varies | Diverse applications |
Synthesis and Biological Evaluation
A comprehensive study assessed the synthesis of various pyridine derivatives from this compound and evaluated their biological activities. The results indicated that modifications at different positions on the pyridine ring significantly influenced their biological efficacy .
Structural Analog Comparison
Comparative studies with structurally similar compounds, such as 4-Bromo-2-methylpyridine and 4-Chloro-2-(methylsulfonylmethyl)pyridine, revealed distinct reactivity patterns attributed to the presence of different halogens and functional groups .
Properties
Molecular Formula |
C6H6BrNS |
---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
4-bromo-2-methylsulfanylpyridine |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 |
InChI Key |
SZHVGJPPMGZGNJ-UHFFFAOYSA-N |
SMILES |
CSC1=NC=CC(=C1)Br |
Canonical SMILES |
CSC1=NC=CC(=C1)Br |
Origin of Product |
United States |
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